4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
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Overview
Description
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a chemical compound that features a pyridine ring substituted with a fluorine atom and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol typically involves the formation of the dioxolane ring followed by the introduction of the fluorine atom. One common method is the reaction of a pyridine derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The fluorine atom can then be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, H2/Pd
Substitution: Amines, thiols, alkoxides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The dioxolane ring can provide additional stability and rigidity to the molecule, facilitating its interaction with specific biological targets .
Comparison with Similar Compounds
1,3-Dioxanes: These compounds also contain a dioxane ring and are used as protective groups in organic synthesis.
1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different ring size, these compounds are used in similar applications.
Fluoropyridines: Compounds with a fluorine atom on the pyridine ring, used in medicinal chemistry for their enhanced biological activity.
Uniqueness: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is unique due to the combination of the dioxolane ring and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2 |
InChI Key |
NVJYQBUINGOTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2O)F |
Origin of Product |
United States |
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